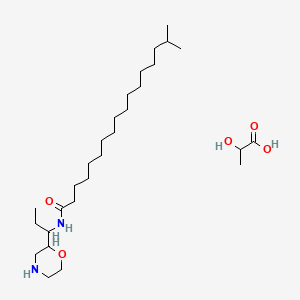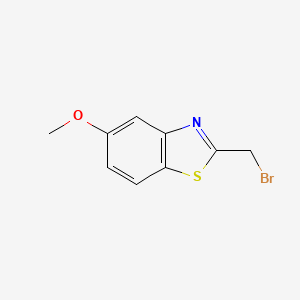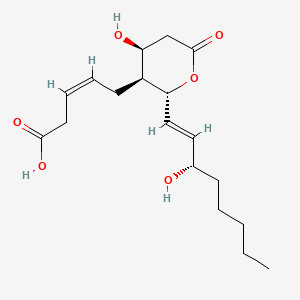
Harden-Young ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fructose 1,6-bisphosphate, known in older publications as Harden-Young ester, is a fructose sugar phosphorylated on carbons 1 and 6 (i.e., is a fructosephosphate). The β-D-form of this compound is common in cells . Upon entering the cell, most glucose and fructose is converted to fructose 1,6-bisphosphate .
Synthesis Analysis
The Harden-Young ester is formed during glycolysis by phosphofructokinase-1 (PFK-1) and requires Mg +2 and an ATP molecule .Molecular Structure Analysis
The molecular formula of Harden-Young ester is C6H14O12P2 . It has an average mass of 340.116 Da and a mono-isotopic mass of 339.996063 Da .Chemical Reactions Analysis
In the glycolysis metabolic pathway, fructose 1,6-bisphosphate is produced by the phosphorylation of fructose 6-phosphate. It is then broken down into two compounds: glyceraldehyde 3-phosphate and dihydroxyacetone phosphate .Physical And Chemical Properties Analysis
The Harden-Young ester has a density of 2.1±0.1 g/cm3, a boiling point of 722.6±70.0 °C at 760 mmHg, and a flash point of 390.8±35.7 °C . It has 12 hydrogen bond acceptors, 7 hydrogen bond donors, and 6 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Glycolytic Pathway
D-Fructose-1,6-bisphosphate (FBP) is a common metabolic sugar and is the precursor of glyceraldehyde 3-phosphate and dihydroxyacetone phosphate in the glycolytic pathway . This pathway is crucial for the breakdown of glucose in cells to produce energy.
Enzyme Activation
FBP acts as an allosteric activator of certain enzymes. It can activate enzymes such as pyruvate kinase and NAD±dependent L-(+)-lactate dehydrogenase . These enzymes play key roles in various metabolic processes.
Enzyme Inhibition
In addition to activating enzymes, FBP can also inhibit certain enzymes. For example, it can inhibit the enzyme acetate kinase . This enzyme is involved in the conversion of acetate into acetyl-CoA, a key molecule in metabolism.
Enzyme Characterization
FBP can be used as a substrate to identify and characterize enzymes such as fructose-1,6-bisphosphate aldolase(s) and fructose-1,6-bisphosphatase(s) . These enzymes are involved in the regulation of fructose metabolism.
Neuroprotection
FBP is studied as a neuroprotective agent in brain injury . It has potential therapeutic applications in the treatment of neurological disorders.
Biochemical Research
Due to its role in various metabolic processes, FBP is widely used in biochemical research. It is used in studies related to energy production, enzyme activity, and metabolic regulation .
Safety And Hazards
Eigenschaften
IUPAC Name |
trisodium;[(2R,3R,4S)-2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] phosphate;octahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O12P2.3Na.8H2O/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;;;;;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;;8*1H2/q;3*+1;;;;;;;;/p-3/t3-,5-,6-;;;;;;;;;;;/m1.........../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMXRRGJJDMPRT-PESUWTOCSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)([O-])[O-].O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)([O-])[O-].O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H27Na3O20P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trisodium;[(2R,3R,4S)-2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] phosphate;octahydrate | |
Q & A
Q1: What is the historical significance of D-Fructose-1,6-diphosphate trisodium salt octahydrate in understanding cellular energy production?
A: The discovery of D-Fructose-1,6-diphosphate trisodium salt octahydrate, then referred to as the Harden-Young ester, was pivotal in unraveling the complexities of glycolysis, the fundamental process by which cells break down glucose for energy. This compound was identified as a key intermediate in this pathway, highlighting the role of phosphate groups in energy transfer within the cell []. This discovery significantly advanced our understanding of bioenergetics.
Q2: How does D-Fructose-1,6-diphosphate trisodium salt octahydrate participate in the glycolysis pathway?
A: D-Fructose-1,6-diphosphate trisodium salt octahydrate is a product of the phosphorylation of fructose-6-phosphate, a crucial step in the glycolytic pathway. This reaction, catalyzed by the enzyme phosphofructokinase, is essentially irreversible and commits the cell to metabolizing glucose through glycolysis. The subsequent cleavage of D-Fructose-1,6-diphosphate trisodium salt octahydrate yields two three-carbon molecules, further driving energy production within the cell [].
Q3: Beyond its role in glycolysis, are there other biological functions associated with D-Fructose-1,6-diphosphate trisodium salt octahydrate?
A: While primarily recognized for its role in energy metabolism, D-Fructose-1,6-diphosphate trisodium salt octahydrate has been implicated in other cellular processes. Research suggests it may influence enzymatic synthesis by interacting with phosphate groups, crucial components in various biosynthetic pathways []. Further investigation is needed to fully elucidate these additional roles.
Q4: Can you elaborate on the study utilizing a rabbit model to evaluate the effects of aspirin and clopidogrel on arterial thrombosis, and how D-Fructose-1,6-diphosphate trisodium salt octahydrate was relevant in this research?
A: This research employed a modified thread-drawing technique to induce arterial thrombosis in rabbits, aiming to establish a reliable model for studying antithrombotic drugs []. D-Fructose-1,6-diphosphate trisodium salt octahydrate was utilized as a biomarker to assess the degree of thrombosis. Elevated levels of this compound, along with other markers like D-dimer and tissue factor, indicated the presence and severity of thrombosis in the rabbit model. The study demonstrated the effectiveness of aspirin and clopidogrel in mitigating thrombosis, reflected in reduced levels of these biomarkers [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Benzo[b]furan-5-yl)oxirane](/img/structure/B593638.png)





![9-Oxa-4-thiabicyclo[6.1.0]nonane](/img/structure/B593653.png)

![1-(2,2-Diphenylethyl)-3-[3-[5-[3-(2,2-diphenylethylcarbamothioylamino)propylamino]pentylamino]propyl]thiourea](/img/structure/B593657.png)
